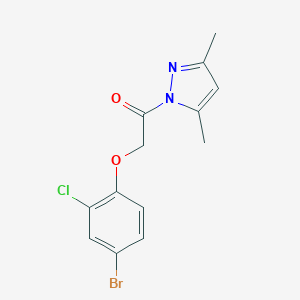
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether is a synthetic organic compound that features a combination of halogenated phenoxy and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether typically involves multiple steps:
Halogenation: The starting material, phenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents.
Ether Formation: The halogenated phenol is then reacted with an appropriate alkylating agent to form the phenoxy ether.
Pyrazole Formation: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone.
Coupling Reaction: The phenoxy ether and pyrazole intermediates are coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy and pyrazole moieties can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or nucleophiles like amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone: Lacks the dimethyl groups on the pyrazole ring.
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propanone: Has a propanone instead of an ethanone group.
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethyl-1H-pyrazol-1-yl)butanone: Has a butanone instead of an ethanone group.
Uniqueness
The presence of both bromo and chloro substituents on the phenoxy ring, combined with the dimethyl-substituted pyrazole ring, gives 4-bromo-2-chlorophenyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl ether unique chemical properties
Properties
Molecular Formula |
C13H12BrClN2O2 |
|---|---|
Molecular Weight |
343.6 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C13H12BrClN2O2/c1-8-5-9(2)17(16-8)13(18)7-19-12-4-3-10(14)6-11(12)15/h3-6H,7H2,1-2H3 |
InChI Key |
QTYRVJYFQCFYQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)Cl)C |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Br)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















